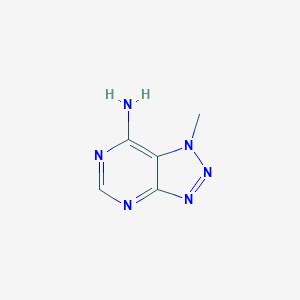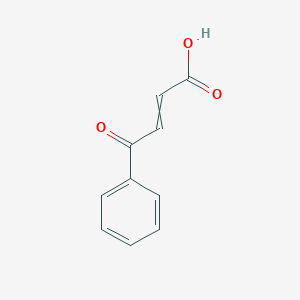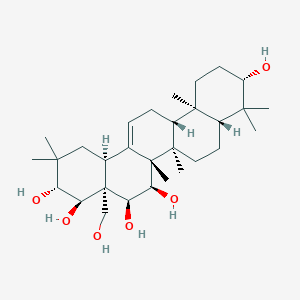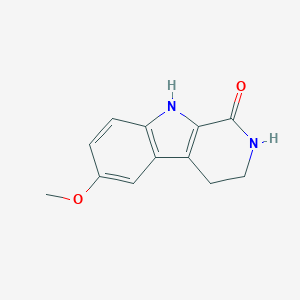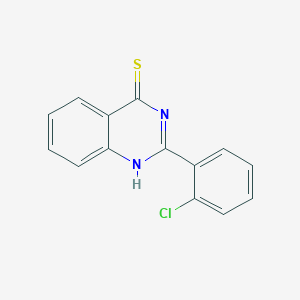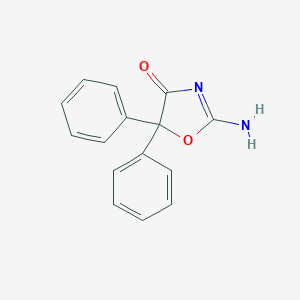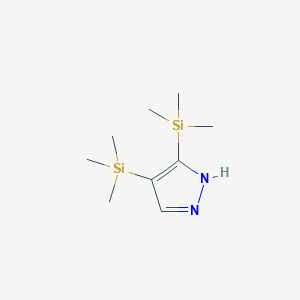
1H-Pyrazole, 3,4-bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 3,4-bis(trimethylsilyl)- is a chemical compound with the molecular formula C11H28N2Si2. It is a derivative of pyrazole and is widely used in scientific research for its unique properties.
Aplicaciones Científicas De Investigación
1H-Pyrazole, 3,4-bis(trimethylsilyl)- has been extensively used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis and in the preparation of heterocyclic compounds. It has also been used as a ligand in coordination chemistry and in the synthesis of metal-organic frameworks. In addition, it has been studied for its potential use as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 3,4-bis(trimethylsilyl)- is not well understood. However, it is believed to act as a nucleophile in many reactions due to the presence of the trimethylsilyl group. It has also been shown to form stable complexes with metals, which may be responsible for its catalytic activity.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1H-Pyrazole, 3,4-bis(trimethylsilyl)-. However, it has been shown to have low toxicity in laboratory animals and is not considered to be a significant health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Pyrazole, 3,4-bis(trimethylsilyl)- has several advantages for use in laboratory experiments. It is stable, easy to handle and has a long shelf life. It is also readily available and relatively inexpensive. However, it has some limitations, including its limited solubility in water and some organic solvents.
Direcciones Futuras
There are several future directions for research involving 1H-Pyrazole, 3,4-bis(trimethylsilyl)-. One area of interest is its potential use as a catalyst in organic synthesis. It may also have applications in the preparation of new materials and in the development of new pharmaceuticals. Further research is needed to fully understand its mechanism of action and its potential uses.
Métodos De Síntesis
The synthesis of 1H-Pyrazole, 3,4-bis(trimethylsilyl)- can be achieved through a two-step process. The first step involves the reaction of 3,4-dimethyl-1H-pyrazole with chlorotrimethylsilane in the presence of a base such as sodium hydride or potassium carbonate. The second step involves the reaction of the intermediate product with trimethylsilyl chloride to obtain the final product.
Propiedades
Número CAS |
16037-45-9 |
|---|---|
Nombre del producto |
1H-Pyrazole, 3,4-bis(trimethylsilyl)- |
Fórmula molecular |
C9H20N2Si2 |
Peso molecular |
212.44 g/mol |
Nombre IUPAC |
trimethyl-(4-trimethylsilyl-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C9H20N2Si2/c1-12(2,3)8-7-10-11-9(8)13(4,5)6/h7H,1-6H3,(H,10,11) |
Clave InChI |
NFUPVLNCAQULER-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(NN=C1)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C1=C(NN=C1)[Si](C)(C)C |
Sinónimos |
3,4-Bis(trimethylsilyl)-1H-pyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




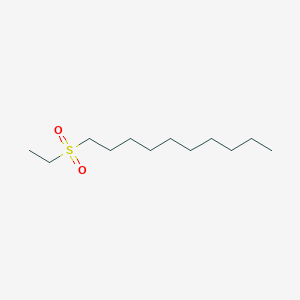
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
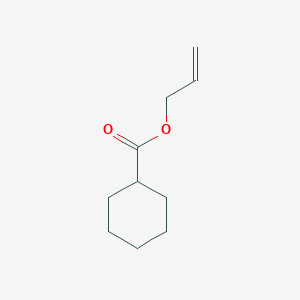
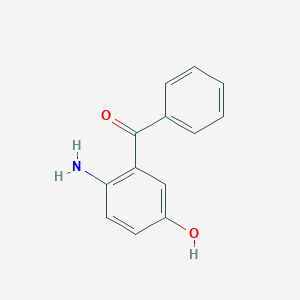
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

